6-Cyclohexylpyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Cyclohexylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophilic reagents: Such as amines or thiols.
Electrophilic reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
6-Cyclohexylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Cyclohexylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Cyclohexylpyrazolo[1,5-a]pyrimidine include other pyrazolopyrimidines, such as:
Pyrazolo[1,5-a]pyrimidine: The parent compound without the cyclohexyl group.
Zaleplon: A hypnotic drug used to treat insomnia.
Indiplon: Another hypnotic drug with similar effects to zaleplon.
Uniqueness
This structural modification can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90253-55-7 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
6-cyclohexylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H15N3/c1-2-4-10(5-3-1)11-8-13-12-6-7-14-15(12)9-11/h6-10H,1-5H2 |
InChI Key |
UGEAZXCPYXLROO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CN3C(=CC=N3)N=C2 |
Origin of Product |
United States |
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